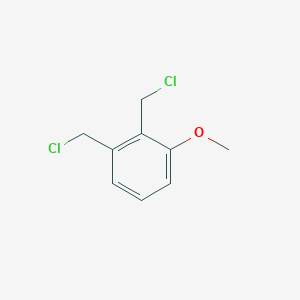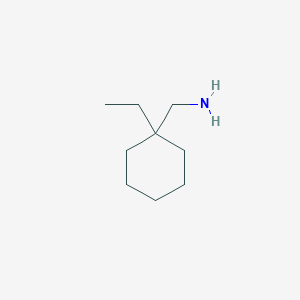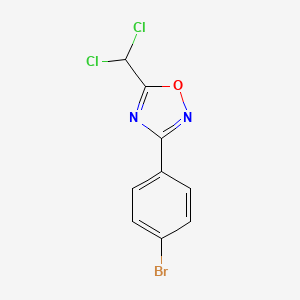
3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole (BDMO) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a five-membered ring containing two nitrogen atoms and three oxygen atoms, and can be synthesized from the reaction of 4-bromobenzaldehyde and dichloromethyl-1,2,4-oxadiazole. BDMO is a useful tool in scientific research due to its unique properties, and it has been used in a variety of applications, including drug synthesis and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Difluoromethylene-Containing Compounds : The compound 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is used in the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. This includes the production of γ-butyrolactones and tetrahydrofurans, demonstrating its versatility in chemical synthesis (Yang et al., 2007).
Characterization of 1,2,4-Oxadiazole Derivatives : The structural analysis of related 1,2,4-oxadiazole compounds shows planarity and specific dihedral angles, which are crucial for understanding their chemical behavior and potential applications (Fun et al., 2010).
Biological and Pharmacological Activities
Antimicrobial and Hemolytic Activity : Derivatives of 1,2,4-oxadiazole, including compounds related to 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, have been evaluated for antimicrobial and hemolytic activity. Some derivatives show promise against selected microbial species, indicating potential for development into antimicrobial agents (Gul et al., 2017).
Antimicrobial and Antileishmanial Activity : Studies on related 1,2,4-oxadiazole derivatives reveal antimicrobial activities against various bacteria and high antileishmanial activity. These findings suggest potential applications in combating infectious diseases (Ustabaş et al., 2020).
Antimicrobial Synthesis : Novel derivatives of 1,2,4-oxadiazole, including the 3-(4-Bromophenyl) variant, have been synthesized and shown to possess antimicrobial properties. This underscores their potential in the development of new antimicrobial agents (Kaneria et al., 2016).
Optical Properties for Electronics : Studies on 1,3,4-oxadiazole derivatives, similar to the 3-(4-Bromophenyl) compound, indicate their potential in optoelectronics due to their optical limiting properties. This suggests applications in the development of electronic and photonic devices (Chandrakantha et al., 2011).
Insecticidal Activity : Research on 1,2,4-oxadiazoles, including derivatives of 3-(4-Bromophenyl), demonstrates insecticidal activities against specific pests. This indicates their potential use in agriculture for pest control (Li et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c10-6-3-1-5(2-4-6)8-13-9(7(11)12)15-14-8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHIWCBMSLHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674981 | |
| Record name | 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
CAS RN |
1133116-19-4 | |
| Record name | 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




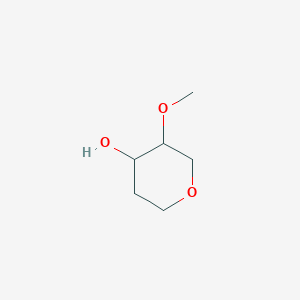
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)
![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)
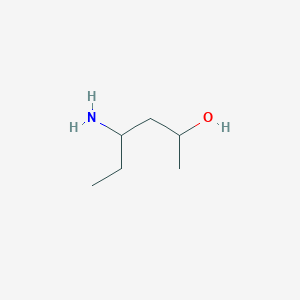
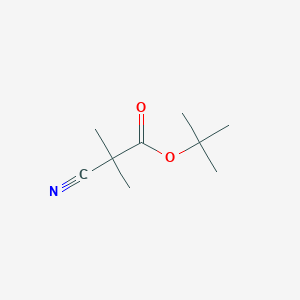

![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)
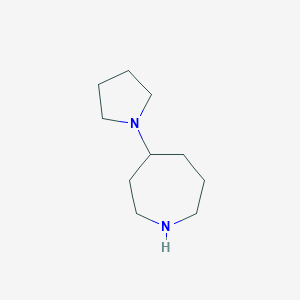
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)
